5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a bromine atom and a carboxylic acid group
Preparation Methods
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst to introduce the bromine atom at the desired position on the tetrahydronaphthalene ring. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to form the carboxylic acid group .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces an alcohol .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins[][3].
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-naphthoic acid: Contains a fully aromatic naphthalene ring, leading to different chemical and physical properties.
Biological Activity
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H11BrO2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11BrO2
- Molecular Weight : 255.11 g/mol
- SMILES Notation : C1CC2=C(CC1C(=O)O)C=CC=C2Br
- InChIKey : UXJXCOISDYBOTM-UHFFFAOYSA-N
Anticancer Activity
Recent research highlights the importance of naphthalene derivatives in cancer therapy. Compounds with structural similarities to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Naphthalene Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | |
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | A549 | TBD | |
Naphthalene derivative X | HT29 | <10 |
Note: TBD indicates that specific IC50 values for this compound are not yet available in the literature.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on structurally related compounds suggest several potential pathways:
- Inhibition of Cell Proliferation : Similar naphthalene derivatives have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Some derivatives activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Antioxidant Activity : Naphthalene derivatives may exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Study on Naphthalene Derivatives : A study found that naphthalene-based compounds exhibited significant antiproliferative effects against various cancer cell lines. The presence of halogens like bromine was associated with enhanced activity .
- Synthetic Retinoid Derivatives : Research has explored synthetic retinoids that share structural features with our compound and have shown promise in inducing stem cell differentiation and exhibiting anticancer properties .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-3,8H,4-6H2,(H,13,14) |
InChI Key |
UXJXCOISDYBOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC=C2Br |
Origin of Product |
United States |
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